molecular formula C11H10O2 B3426187 Cyclopentadienebenzoquinone CAS No. 51175-59-8

Cyclopentadienebenzoquinone

Cat. No.: B3426187
CAS No.: 51175-59-8
M. Wt: 174.20 g/mol
InChI Key: FQLRTGXTYFCECH-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of Cyclopentadienebenzoquinone involves Diels–Alder reactions with cyclopentadiene analogs . The reactions were found to be instantly exothermic, changing the state of the reaction from liquid to solid along with a decrease in temperature .

Future Directions

The future directions for research on Cyclopentadienebenzoquinone could involve further exploration of Diels–Alder reactions between cyclopentadiene analogs and p-benzoquinone in water to improve the adduct yields . Additionally, the synthesis of novel bi-cage hydrocarbon compounds using this method could be a promising area of study .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentadienebenzoquinone is typically synthesized through a Diels–Alder reaction between cyclopentadiene and benzoquinone. This reaction is often carried out in water, which serves as a desirable solvent due to its cost-effectiveness, safety, and environmental benefits. The reaction can be accelerated in dilute aqueous solutions, yielding high product percentages .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of catalysts such as organo-tungsten Lewis acids or cetrimonium bromide micelles to enhance the reaction yield. The process involves dissolving benzoquinone into cyclopentadiene, which is an exothermic reaction that changes the state from liquid to solid as the temperature decreases .

Chemical Reactions Analysis

Types of Reactions: Cyclopentadienebenzoquinone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert this compound into other useful intermediates.

    Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include polycyclic cage compounds, which have applications in medicinal chemistry and high-energy density materials .

Scientific Research Applications

Cyclopentadienebenzoquinone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Cyclopentadienebenzoquinone can be compared with other similar compounds such as:

This compound stands out due to its ability to form stable polycyclic structures through Diels–Alder reactions, which are not as easily achieved with its individual components.

Properties

IUPAC Name

tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c12-8-3-4-9(13)11-7-2-1-6(5-7)10(8)11/h1-4,6-7,10-11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLRTGXTYFCECH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00871833
Record name 1,4-Methanonaphthalene-5,8-dione, 1,4,4a,8a-tetrahydro-
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Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1200-89-1, 51175-59-8
Record name 1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione
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Record name Cyclopentadienebenzoquinone
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Record name 1,4-Methanonaphthalene-5,8-dione, 1,4,4a,8a-tetrahydro-
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Record name 1,4-Methanonaphthalene-5,8-dione, 1,4,4a,8a-tetrahydro-
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Record name tricyclo[6.2.1.0,2,7]undeca-4,9-diene-3,6-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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